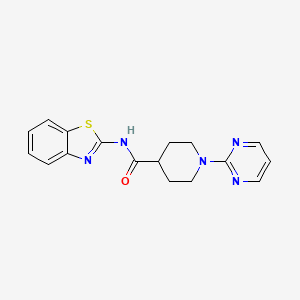

N-(1,3-benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrimidinyl-substituted piperidine carboxamide. This structure combines aromatic and aliphatic heterocycles, which are often associated with diverse biological activities, including anticancer, antiviral, and enzyme-modulating properties . The benzothiazole moiety is notable for its prevalence in medicinal chemistry, particularly in compounds targeting cellular proliferation and apoptosis .

Properties

Molecular Formula |

C17H17N5OS |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C17H17N5OS/c23-15(21-17-20-13-4-1-2-5-14(13)24-17)12-6-10-22(11-7-12)16-18-8-3-9-19-16/h1-5,8-9,12H,6-7,10-11H2,(H,20,21,23) |

InChI Key |

DRGWTMPWEODTHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrimidine-Containing Thioureas and Herbicidal Activity

Compounds such as N-(4,6-disubstituted pyrimidin-2-yl)-N'-[1-(heteroaryl)methyl-5-methyl-1H-1,2,3-triazol-4-ylcarbonyl]thiourea (Yan et al., 2008) share the pyrimidine scaffold but incorporate thiourea linkages instead of carboxamide bonds. These derivatives exhibit herbicidal activity, with substituents on the pyrimidine ring influencing potency . In contrast, the target compound’s piperidine carboxamide linkage may enhance metabolic stability and binding affinity to eukaryotic targets (e.g., kinases or receptors) rather than plant enzymes .

| Feature | Target Compound | Yan et al. (2008) Thiourea Derivatives |

|---|---|---|

| Core Structure | Piperidine-4-carboxamide | Thiourea |

| Pyrimidine Position | 2-position | 2-position (4,6-disubstituted) |

| Biological Activity | Anticandidate (hypothesized) | Herbicidal |

| Key Functional Groups | Benzothiazole, pyrimidine | Triazole, heteroarylmethyl |

Piperidine Carboxamide-Based PROTACs

The PROTAC (Proteolysis-Targeting Chimera) 1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide (Stevens et al.) shares the piperidine-4-carboxamide backbone but integrates a benzimidazole and a protein-degradation-inducing module. Unlike the target compound, this PROTAC leverages the piperidine carboxamide as a linker for bifunctional activity, enabling targeted protein degradation (e.g., BRD4) . The absence of a pyrimidine or benzothiazole group in PROTACs highlights the structural versatility of piperidine carboxamides in diverse therapeutic modalities .

Antiviral Piperidine Carboxamides

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2021 SARS-CoV-2 study) demonstrate the role of piperidine carboxamides in antiviral drug design. These analogs replace the benzothiazole and pyrimidine groups with fluorobenzyl and naphthyl substituents, achieving inhibitory activity against viral proteases .

Benzothiazole Derivatives with Piperazine Linkers

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () shares the benzothiazole core but uses a piperazine-acetamide linker instead of a pyrimidinyl-piperidine carboxamide. BZ-IV’s anticancer activity is attributed to the benzothiazole’s intercalation with DNA or inhibition of topoisomerases. The target compound’s pyrimidinyl-piperidine group may improve solubility and blood-brain barrier penetration compared to BZ-IV’s acetamide structure .

Key Structural and Functional Insights

- Benzothiazole vs. Benzimidazole : The benzothiazole group in the target compound may confer stronger π-π interactions with biological targets compared to benzimidazole-based PROTACs .

- Pyrimidine Positioning : Substitution at the pyrimidine 2-position (as in the target compound) is common in kinase inhibitors, while 4,6-disubstituted pyrimidines are more prevalent in herbicides .

- Carboxamide vs. Thiourea Linkers : Carboxamide linkages generally exhibit superior hydrolytic stability over thioureas, favoring in vivo longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.